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molecular formula C11H7FO2 B3151406 3-Fluoro-2-naphthoic acid CAS No. 712-70-9

3-Fluoro-2-naphthoic acid

Cat. No. B3151406
M. Wt: 190.17 g/mol
InChI Key: VDXLBIXGGFGMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

To a solution of 3-amino-2-naphthoic acid (3.74 g, 20 mmol) and 48% fluoroboric acid (2.07 g, 30 mmol) in 10 mL of H2O cooled to 0° C. is added dropwise a solution of NaNO2 (2.07 g, 30 mmol) in 15 mL of H2O. The mixture is stirred at 0° C. for 1 hour. The mixture is filtered and the solids washed with cold H2O, then MeOH, then Et2O. The remaining solid is dried in vacuo at 40° C. for 2 days. The solid is suspended in xylene and heated to reflux for 8 hours and then cooled to room temperature. To the mixture is added hexane. The solid is filtered and washed with CH2Cl2, and dried to give 3-fluoro-2-naphthoic acid as a brown solid. A mixture of this solid and 80 mL of 1,4-dioxane is added to DPPA (4.5 mL, 20.9 mmol). Then 3.88 mL (27.9 mmol) of Et3N is added and the mixture is stirred for 2 hours at room temperature-under an atmosphere of nitrogen; Ethanol (8.1 mL, 139 mmol) is added, the mixture is heated to reflux for 2 hours, concentrated in vacuo and the residue diluted with 200 mL of EtOAc. The solution is washed with 5% aqueous Na2CO3 (50 mL), brine (50 mL), dried over MgSO4 and evaporated to dryness to give a solid that is purified by flash chromatography on silica gel (100% CH2Cl2) to give N-(3-fluoro-2-naphthyl)carbamic acid ethyl ester.
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[F:15][B-](F)(F)F.[H+].N([O-])=O.[Na+]>O>[F:15][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.74 g
Type
reactant
Smiles
NC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
2.07 g
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.07 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the solids washed with cold H2O
CUSTOM
Type
CUSTOM
Details
The remaining solid is dried in vacuo at 40° C. for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
To the mixture is added hexane
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=CC2=CC=CC=C2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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